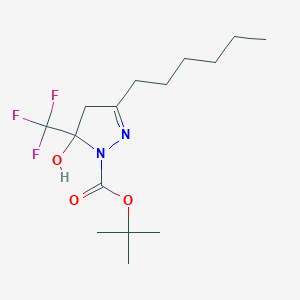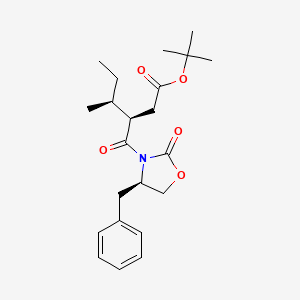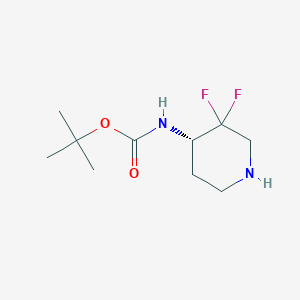
tert-Butyl (S)-(3,3-difluoropiperidin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(4S)-3,3-difluoropiperidin-4-yl]carbamate: is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to a difluoropiperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4S)-3,3-difluoropiperidin-4-yl]carbamate typically involves the protection of an amine group using a tert-butoxycarbonyl (Boc) group. The precursor, di-tert-butyl dicarbonate, acts as an electrophile for the nucleophilic addition of the amine . The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate, which then eliminates a carbonate ion .
Industrial Production Methods
Industrial production methods for tert-butyl carbamates often utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, enhancing the overall efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[(4S)-3,3-difluoropiperidin-4-yl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the carbamate group can yield the corresponding amine, while substitution reactions can lead to various substituted carbamates.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-[(4S)-3,3-difluoropiperidin-4-yl]carbamate is used as a protecting group for amines. The Boc group is stable under most nucleophilic and basic conditions, making it a valuable tool in peptide synthesis and other organic transformations .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. Its unique structure allows for the development of novel therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, tert-butyl carbamates are used in the production of various chemicals and materials. Their stability and reactivity make them suitable for applications in polymer synthesis and other industrial processes .
Mécanisme D'action
The mechanism of action of tert-butyl N-[(4S)-3,3-difluoropiperidin-4-yl]carbamate involves the cleavage of the Boc group under acidic conditions. The protonation of the carbonyl oxygen leads to the formation of a resonance-stabilized ion, which facilitates the cleavage of the tert-butyl group . This reaction is typically achieved using strong acids such as trifluoroacetic acid (TFA), resulting in the formation of the corresponding amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler analog used in similar applications.
tert-Butanesulfinamide: Used in asymmetric synthesis and as a chiral auxiliary.
tert-Butyl-N-methylcarbamate: Another related compound with similar protective properties.
Uniqueness
tert-Butyl N-[(4S)-3,3-difluoropiperidin-4-yl]carbamate is unique due to the presence of the difluoropiperidine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H18F2N2O2 |
|---|---|
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
tert-butyl N-[(4S)-3,3-difluoropiperidin-4-yl]carbamate |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-4-5-13-6-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15)/t7-/m0/s1 |
Clé InChI |
BUKXGGNFFUMWRC-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1CCNCC1(F)F |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCNCC1(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide](/img/structure/B15147799.png)
![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15147815.png)
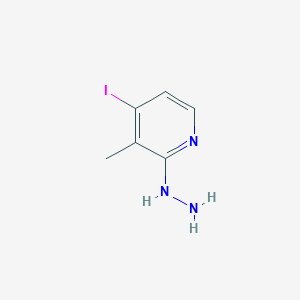
![(2E)-3-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B15147824.png)

![1,5-dimethyl-4-{[(E)-{1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15147839.png)
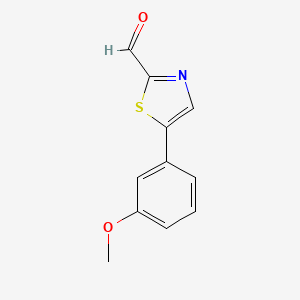
![3-{[4-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B15147851.png)
![N-{[2-({4-[(3-methylbutanoyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}cyclopropanecarboxamide](/img/structure/B15147859.png)
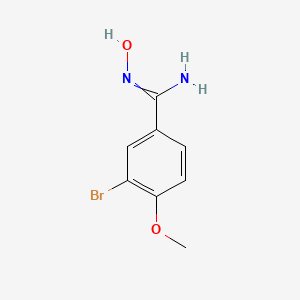
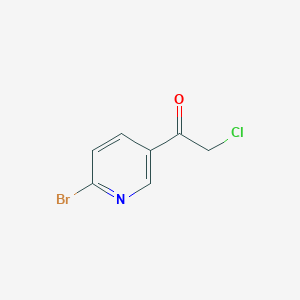
![2-[[(2R)-2,3-di(octadec-9-enoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B15147881.png)
